![molecular formula C15H25Cl B3149320 trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene CAS No. 67023-84-1](/img/structure/B3149320.png)
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Overview
Description
“trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene” is also known as “trans,trans-Farnesyl chloride”. It is an organic compound with the linear formula: (CH3)2C=CH [CH2CH2C (CH3)=CH]2CH2Cl . It is used in the synthesis of isoprenoid conjugates of nucleoside 5′-diphosphates .
Molecular Structure Analysis
The molecular structure of “trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene” contains a total of 40 bonds; 15 non-H bonds, 3 multiple bonds, 6 rotatable bonds, and 3 double bonds . The SMILES string representation of the molecule is [H]\C (CCl)=C (\C)CC\C ( [H])=C (/C)CC\C ( [H])=C (/C)C .Physical And Chemical Properties Analysis
“trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene” is a liquid at room temperature. It has a refractive index of 1.493 (lit.), a boiling point of 59-60 °C/2.4 mmHg (lit.), and a density of 0.916 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .Scientific Research Applications
Cyclopolymerization Applications : Chloro(methyl)palladium complexes with 1,2-diimine ligand catalyze the cyclopolymerization of dodecatrienes to produce new polymers with trans-fused five-membered rings along the polymer chain. This process has applications in material science, particularly in developing novel polymers with unique properties (Motokuni, Takeuchi, & Osakada, 2015).
Thermal Rearrangement and Isomerization : The thermal behavior of certain hexatrienes has been studied, revealing that the three double bonds in these compounds are decoupled due to steric hindrance. The thermal isomerization to form trans isomers and the cyclopolymerization yielding cyclopentene derivatives under specific conditions are of interest in organic synthesis and materials science (Detert, Lenoir, & Zipse, 2009).
Synthesis of Oxazines : Alpha-aryl-beta-monohalo-alpha-nitrosoethylenes have been treated with various reagents to produce a variety of oxazines. These compounds, including dodecatriene derivatives, are significant in the synthesis of nitrogen-containing heterocycles, which have applications in pharmaceuticals and agrochemicals (Yoon, Kim, & Park, 2001).
Reaction with Alkali Metals in Liquid Ammonia : Studies on the reaction of certain chloro-substituted butenes, which are structurally similar to dodecatriene derivatives, with alkali metals in liquid ammonia, offer insights into the chemical behavior of these compounds. This research is relevant in understanding the reactivity patterns of halogenated hydrocarbons (Verkade, Vries, & Wepster, 2010).
Formation of Self-Assembled Monolayers : Research on oligo(para-phenylene-vinylene)-methanethiols, which form self-assembled monolayers (SAMs) on gold surfaces, is relevant to the study of dodecatriene derivatives. Such research has implications in nanotechnology, particularly in the development of molecular electronics and sensors (Liang, Azehara, Ishida, Mizutani, & Tokumoto, 2003).
Combustion Properties : The global combustion characteristics of related trimethyl dodecane have been investigated, providing insights into the combustion behavior of similar hydrocarbon compounds. This research is crucial in the development of synthetic fuels and understanding their environmental impact (Won, Dooley, Veloo, Wang, Oehlschlaeger, Dryer, & Ju, 2014).
Phosphorus-Nitrogen Compounds Synthesis : The synthesis and structural investigations of new N/O spirocyclic phosphazene derivatives, involving reactions with hexachlorocyclotriphosphazatriene, provide a basis for understanding the chemistry of complex organic compounds, including dodecatriene derivatives. Such studies are significant in the field of organophosphorus chemistry (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).
Safety and Hazards
“trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene” is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Trans,trans-Farnesyl chloride, also known as trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is suitable for use in the preparation of (s)-farnesyl thiopyrophosphate . It may also be used in the synthesis of isoprenoid conjugates of nucleoside 5′-diphosphates . The exact interaction of trans,trans-Farnesyl chloride with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Its role in the synthesis of isoprenoid conjugates of nucleoside 5′-diphosphates suggests it may influence pathways involving these molecules .
Result of Action
Its role in the synthesis of certain compounds suggests it may have significant effects at the molecular level .
properties
IUPAC Name |
(2E,6E)-1-chloro-3,7,11-trimethyldodeca-2,6,10-triene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUJIDTICYHLL-YFVJMOTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCl)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCl)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313440 | |
Record name | (E,E)-Farnesyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67023-84-1 | |
Record name | (E,E)-Farnesyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67023-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E,E)-Farnesyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67023-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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